molecular formula C18H24FN3 B6063050 3-[2-(2-fluorophenyl)ethyl]-1-[(3-methyl-1H-pyrazol-5-yl)methyl]piperidine

3-[2-(2-fluorophenyl)ethyl]-1-[(3-methyl-1H-pyrazol-5-yl)methyl]piperidine

Cat. No. B6063050
M. Wt: 301.4 g/mol
InChI Key: JRGIEGGZGXBBRI-UHFFFAOYSA-N
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Description

3-[2-(2-fluorophenyl)ethyl]-1-[(3-methyl-1H-pyrazol-5-yl)methyl]piperidine is a chemical compound that belongs to the class of piperidine derivatives. It has been studied for its potential applications in scientific research, particularly in the field of neuroscience.

Mechanism of Action

The mechanism of action of 3-[2-(2-fluorophenyl)ethyl]-1-[(3-methyl-1H-pyrazol-5-yl)methyl]piperidine is not fully understood. However, it has been shown to have affinity for the dopamine D2 receptor and the serotonin 5-HT1A receptor. These receptors are involved in the regulation of neurotransmitter release, which is important for the regulation of mood, motivation, and reward.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-[2-(2-fluorophenyl)ethyl]-1-[(3-methyl-1H-pyrazol-5-yl)methyl]piperidine are not fully understood. However, it has been shown to have affinity for the dopamine D2 receptor and the serotonin 5-HT1A receptor. These receptors are involved in the regulation of neurotransmitter release, which is important for the regulation of mood, motivation, and reward.

Advantages and Limitations for Lab Experiments

The advantages of using 3-[2-(2-fluorophenyl)ethyl]-1-[(3-methyl-1H-pyrazol-5-yl)methyl]piperidine in lab experiments include its potential applications in the field of neuroscience, particularly in the treatment of psychiatric disorders such as depression and addiction. However, the limitations of using this compound in lab experiments include the lack of understanding of its mechanism of action and its potential side effects.

Future Directions

For the study of 3-[2-(2-fluorophenyl)ethyl]-1-[(3-methyl-1H-pyrazol-5-yl)methyl]piperidine include further investigation of its mechanism of action, its potential applications in the treatment of psychiatric disorders, and its potential side effects. Additionally, future studies could explore the use of this compound in combination with other drugs to enhance its therapeutic effects.

Synthesis Methods

The synthesis of 3-[2-(2-fluorophenyl)ethyl]-1-[(3-methyl-1H-pyrazol-5-yl)methyl]piperidine involves several steps. The first step involves the reaction of 2-fluoroacetophenone with ethylmagnesium bromide to form 2-(2-fluorophenyl)ethanol. The second step involves the reaction of 2-(2-fluorophenyl)ethanol with piperidine in the presence of trifluoroacetic acid to form 3-[2-(2-fluorophenyl)ethyl]piperidine. The final step involves the reaction of 3-[2-(2-fluorophenyl)ethyl]piperidine with 3-methyl-1H-pyrazole-5-carbaldehyde in the presence of sodium triacetoxyborohydride to form 3-[2-(2-fluorophenyl)ethyl]-1-[(3-methyl-1H-pyrazol-5-yl)methyl]piperidine.

Scientific Research Applications

3-[2-(2-fluorophenyl)ethyl]-1-[(3-methyl-1H-pyrazol-5-yl)methyl]piperidine has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have affinity for the dopamine D2 receptor, which is involved in the regulation of reward and motivation. It has also been shown to have affinity for the serotonin 5-HT1A receptor, which is involved in the regulation of mood and anxiety. These findings suggest that this compound may have potential applications in the treatment of psychiatric disorders such as depression and addiction.

properties

IUPAC Name

3-[2-(2-fluorophenyl)ethyl]-1-[(5-methyl-1H-pyrazol-3-yl)methyl]piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24FN3/c1-14-11-17(21-20-14)13-22-10-4-5-15(12-22)8-9-16-6-2-3-7-18(16)19/h2-3,6-7,11,15H,4-5,8-10,12-13H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRGIEGGZGXBBRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1)CN2CCCC(C2)CCC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24FN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[2-(2-fluorophenyl)ethyl]-1-[(5-methyl-1H-pyrazol-3-yl)methyl]piperidine

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